molecular formula C23H27F2N7O2 B10836092 Pyrrolidinyl urea derivative 11

Pyrrolidinyl urea derivative 11

Cat. No.: B10836092
M. Wt: 471.5 g/mol
InChI Key: NPZQKAJVRDLUTI-HRAATJIYSA-N
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Description

Carphenazine, also known as carphenazine maleate, is a phenothiazine derivative that was primarily used as an antipsychotic and tranquilizer. It was developed for the treatment of chronic schizophrenic psychoses in hospitalized patients. it has since been withdrawn from the market .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carphenazine involves multiple steps:

Industrial Production Methods: While specific industrial production methods for carphenazine are not widely documented, the general approach involves the aforementioned synthetic routes under controlled conditions to ensure purity and yield.

Chemical Reactions Analysis

Types of Reactions: Carphenazine undergoes various chemical reactions, including:

    Oxidation: Carphenazine can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert carphenazine to its corresponding reduced forms.

    Substitution: Carphenazine can undergo substitution reactions, particularly at the phenothiazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenothiazine ring.

Scientific Research Applications

Carphenazine has been studied for its applications in various fields:

Comparison with Similar Compounds

Carphenazine is part of the phenothiazine class of antipsychotic agents, which includes several similar compounds:

Uniqueness: Carphenazine’s unique structure, particularly its piperazine side-chain, distinguishes it from other phenothiazine derivatives. This structural difference contributes to its specific pharmacological profile and effects.

Properties

Molecular Formula

C23H27F2N7O2

Molecular Weight

471.5 g/mol

IUPAC Name

1-[(3S,4R)-4-(3,4-difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[2-methyl-5-(5-methylpyrazin-2-yl)pyrazol-3-yl]urea

InChI

InChI=1S/C23H27F2N7O2/c1-14-10-27-20(11-26-14)19-9-22(31(2)30-19)29-23(33)28-21-13-32(6-7-34-3)12-16(21)15-4-5-17(24)18(25)8-15/h4-5,8-11,16,21H,6-7,12-13H2,1-3H3,(H2,28,29,33)/t16-,21+/m0/s1

InChI Key

NPZQKAJVRDLUTI-HRAATJIYSA-N

Isomeric SMILES

CC1=CN=C(C=N1)C2=NN(C(=C2)NC(=O)N[C@@H]3CN(C[C@H]3C4=CC(=C(C=C4)F)F)CCOC)C

Canonical SMILES

CC1=CN=C(C=N1)C2=NN(C(=C2)NC(=O)NC3CN(CC3C4=CC(=C(C=C4)F)F)CCOC)C

Origin of Product

United States

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